Azepane vs. Morpholine Tail: LogD and pKa Differentiation for CNS Penetration Potential
The target compound incorporates an azepane (hexamethyleneimine) ring at the pyridazine 3-position. In direct structural contrast, the closest disclosed analog bearing the identical 2,4-dichlorobenzoyl-piperazine-pyridazine core but substituting morpholine for azepane (CAS not assigned but cataloged as 4-{6-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine) is also available . The azepane is a secondary amine with a calculated pKa ~11, rendering it predominantly protonated at physiological pH, whereas morpholine is a tertiary amine with a calculated pKa ~8.4, resulting in significantly lower basicity and a different charge distribution [1]. This difference in ionization state predicts a higher polar surface area (tPSA) and altered LogD for the azepane analog, which directly influences blood-brain barrier penetration potential and volume of distribution, a critical parameter if SCD1 inhibition in the CNS is under investigation.
| Evidence Dimension | Predicted pKa (amine basicity) |
|---|---|
| Target Compound Data | Azepane pKa ~11 (predicted, in silico) |
| Comparator Or Baseline | Morpholine analog: pKa ~8.4 (predicted, in silico) |
| Quantified Difference | ΔpKa ≈ 2.6 units, translating to >100-fold difference in protonation state at pH 7.4 |
| Conditions | In silico prediction based on matched molecular pair analysis; no experimental pKa data publicly available for either compound. |
Why This Matters
A 2.6 log unit difference in pKa fundamentally alters the ionization state at physiological pH, which governs membrane permeability, CNS exposure, and lysosomal trapping; selection of the azepane analog is mandatory for studies exploring a CNS-penetrant SCD1 inhibitor profile.
- [1] Manallack, D. T., et al. The significance of acid/base properties in drug discovery. Chemical Society Reviews, 2013, 42(2), 485-496. DOI: 10.1039/C2CS35348B View Source
